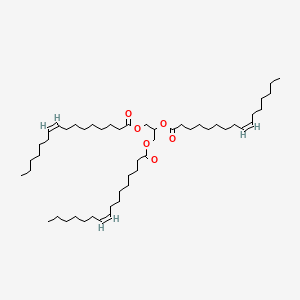![molecular formula C29H40F2N4O4 B1241402 [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-161182 is a small molecule drug known for its role as an antagonist of the neurokinin 3 receptor. This compound was initially developed by Parke-Davis & Co. Ltd. and is recognized for its potential therapeutic applications in various diseases, particularly those involving the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-161182 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of a phenylpropylamine derivative with a carbamate to form the basic skeleton of the molecule.
Introduction of functional groups: Specific functional groups, such as difluorophenyl and carbamoylamino groups, are introduced through reactions involving halogenation and amination.
Final assembly: The final steps involve coupling the intermediates under controlled conditions to form PD-161182.
Industrial Production Methods
Industrial production of PD-161182 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PD-161182 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various halogenated analogs .
Scientific Research Applications
PD-161182 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving neurokinin receptors.
Biology: Helps in understanding the role of neurokinin 3 receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.
Industry: Utilized in the development of new drugs targeting neurokinin receptors
Mechanism of Action
PD-161182 exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including pain perception and stress response. By blocking this receptor, PD-161182 can modulate these processes, potentially providing therapeutic benefits in conditions like anxiety disorders .
Comparison with Similar Compounds
PD-161182 is unique compared to other neurokinin 3 receptor antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:
SR142801: Another neurokinin 3 receptor antagonist with a different chemical structure.
PD156319: Shares some structural similarities but differs in its functional groups and overall activity.
PD168001: Another analog with distinct pharmacological properties
PD-161182 stands out due to its specific binding characteristics and potential therapeutic applications, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C29H40F2N4O4 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29+/m0/s1 |
InChI Key |
IWEYVTFOHKCWJN-ABYGYWHVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
Synonyms |
N-(7-(isopropylbenzyloxycarbonyl-(alpha-methyl-2,3-difluorophenylalanyl)amino)heptyl)urea PD 161182 PD-161182 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



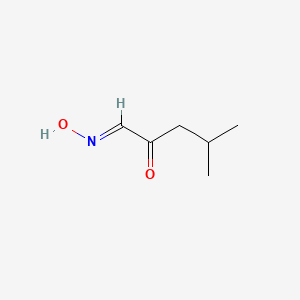
![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)


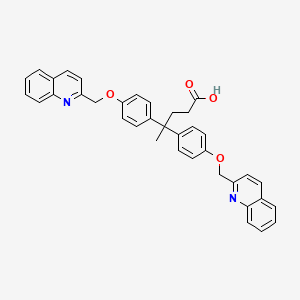
![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)
![2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1241333.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
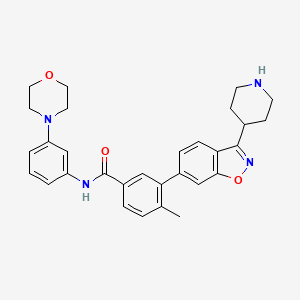
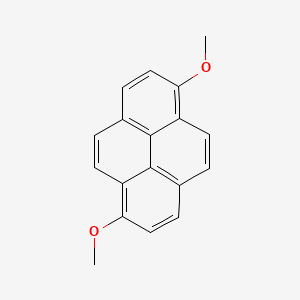
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241342.png)
